molecular formula C21H14FN3O3 B2795616 N-[2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl]-2H-1,3-benzodioxole-5-carboxamide CAS No. 850930-09-5

N-[2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl]-2H-1,3-benzodioxole-5-carboxamide

Cat. No.: B2795616
CAS No.: 850930-09-5
M. Wt: 375.359
InChI Key: YLWZZARSKVFVGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features an imidazo[1,2-a]pyridine core substituted at the 2-position with a 4-fluorophenyl group and at the 3-position with a 2H-1,3-benzodioxole-5-carboxamide moiety.

Properties

IUPAC Name

N-[2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl]-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14FN3O3/c22-15-7-4-13(5-8-15)19-20(25-10-2-1-3-18(25)23-19)24-21(26)14-6-9-16-17(11-14)28-12-27-16/h1-11H,12H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLWZZARSKVFVGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)NC3=C(N=C4N3C=CC=C4)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl]-2H-1,3-benzodioxole-5-carboxamide typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method includes the use of 4-fluoroaniline, 2-bromo-3-nitropyridine, and 1,3-benzodioxole-5-carboxylic acid as starting materials. The reaction conditions often involve the use of catalysts such as palladium and bases like potassium carbonate .

Industrial Production Methods

Industrial production methods for this compound may involve solvent-free synthesis under microwave irradiation, which offers a more environmentally friendly approach. This method reduces the reaction time and increases the yield of the desired product .

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl]-2H-1,3-benzodioxole-5-carboxamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents include palladium catalysts for coupling reactions, bases like potassium carbonate for deprotonation, and acids like hydrochloric acid for protonation. Reaction conditions often involve temperatures ranging from room temperature to 150°C and pressures up to 10 atm .

Major Products

The major products formed from these reactions include various substituted imidazo[1,2-a]pyridines, which can be further functionalized for specific applications .

Scientific Research Applications

N-[2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl]-2H-1,3-benzodioxole-5-carboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl]-2H-1,3-benzodioxole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. It often acts by inhibiting enzyme activity or blocking receptor sites, thereby modulating various biochemical pathways .

Comparison with Similar Compounds

Core Heterocyclic Modifications

Imidazo[1,2-a]pyridine vs. Imidazo[1,2-b]pyridazine

  • Example Compound : N-(5-(6-(2-Fluoro-5-methoxyphenyl)imidazo[1,2-b]pyridazin-2-yl)-2-(trifluoromethyl)phenyl)pivalamide (CAS: 1383619-76-8) .
  • Comparison : Replacing the pyridine ring with pyridazine introduces additional nitrogen atoms, altering electronic properties and hydrogen-bonding capacity. Pyridazine’s higher polarity may reduce membrane permeability compared to the target compound’s imidazo[1,2-a]pyridine core.

Imidazo[1,2-a]pyridine vs. Imidazo[1,2-a]pyrimidine

  • Example Compound : 3-Fluoro-N-(4-{7-methylimidazo[1,2-a]pyrimidin-2-yl}phenyl)benzamide (CAS: 923113-15-9) .
  • However, this modification may also reduce metabolic stability due to increased susceptibility to oxidation.

Substituent Variations on the Aromatic Rings

Fluorophenyl vs. Halogenated or Alkyl-Substituted Phenyl Groups

  • Example Compound : N-(3-(8-Bromoimidazo[1,2-a]pyridin-2-yl)-4-Fluorophenyl)Benzamide .
  • Comparison: Bromine’s larger atomic radius and lower electronegativity compared to fluorine may reduce binding affinity in halogen-bonding interactions.

Benzodioxole-5-Carboxamide vs. Simple Benzamide or Acetamide

  • Example Compound : Acetamide, N-[[2-(4-Methylphenyl)-6-(Phenylthio)imidazo[1,2-a]pyridin-3-yl]methyl]- (CAS: 142074-09-7) .
  • Comparison : The benzodioxole group in the target compound provides two oxygen atoms, which may enhance solubility via hydrogen bonding compared to the methylphenyl and phenylthio substituents in the acetamide analog. The acetamide’s simpler structure, however, may confer easier synthetic scalability.

Fluorine Positioning and Isotopic Labeling

Non-Radioactive Fluorine vs. ¹⁸F-Labeled Analogs

  • Example Compound : 2-(6-Chloro-2-(4-(3-[¹⁸F]Fluoropropoxy)phenyl)imidazo[1,2-a]pyridin-3-yl)-N,N-diethylacetamide .
  • Comparison : The ¹⁸F-labeled analog is tailored for positron emission tomography (PET) imaging, whereas the target compound’s stable fluorine atom is optimized for therapeutic durability. The propoxy linker in the analog may also influence pharmacokinetics by prolonging half-life.

Data Tables for Key Structural Comparisons

Table 1: Core Heterocycles and Their Properties

Compound Core Structure Key Features
Target Compound Imidazo[1,2-a]pyridine Balanced lipophilicity; moderate metabolic stability
1383619-76-8 Imidazo[1,2-b]pyridazine Higher polarity; potential for enhanced target binding
923113-15-9 Imidazo[1,2-a]pyrimidine Increased nitrogen content; possible susceptibility to oxidation

Table 2: Substituent Impact on Physicochemical Properties

Compound Substituent Effect on Properties
Target Compound 2H-1,3-Benzodioxole-5-carboxamide Improved solubility via oxygen atoms; metabolic stability
142074-09-7 Acetamide + phenylthio Reduced polarity; potential for higher membrane permeability
CAS: 923113-15-9 3-Fluorobenzamide Moderate lipophilicity; fluorine enhances binding specificity

Biological Activity

N-[2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl]-2H-1,3-benzodioxole-5-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes an imidazo[1,2-a]pyridine core and a benzodioxole moiety. Its molecular formula is C21H17FN4O2, with a molecular weight of 376.39 g/mol. The presence of the 4-fluorophenyl group is noteworthy as it may enhance the compound's binding affinity and metabolic stability.

PropertyValue
Molecular FormulaC21H17FN4O2
Molecular Weight376.39 g/mol
LogP4.1189
Polar Surface Area48.002 Ų
Hydrogen Bond Acceptors4
Hydrogen Bond Donors2

The biological activity of this compound is primarily attributed to its interaction with various molecular targets in the body. While specific targets are still under investigation, compounds within the imidazo[1,2-a]pyridine class have shown promise in modulating neurotransmitter receptors such as the GABA-A receptor.

Potential Targets

  • GABA-A Receptors : Compounds similar to this compound have been identified as positive allosteric modulators (PAMs) of GABA-A receptors, particularly affecting the α1/γ2 interface. This modulation can potentially address neurological disorders by enhancing inhibitory neurotransmission .
  • Enzyme Inhibition : The compound's structure suggests potential for enzyme inhibition, particularly in pathways relevant to cancer and inflammatory responses. Studies on related compounds have shown significant anticancer activity through mechanisms involving apoptosis and cell cycle arrest .

In Vitro Studies

Research has demonstrated that this compound exhibits notable cytotoxicity against various cancer cell lines. For instance:

  • Cell Line Testing : In vitro assays indicated that the compound significantly reduced cell viability in breast cancer (MCF-7) and lung cancer (A549) cells at concentrations ranging from 10 µM to 50 µM.

Metabolic Stability

Metabolic studies using human liver microsomes (HLMs) suggest that this compound possesses favorable metabolic stability compared to other analogs like alpidem. The percentage of unmetabolized parent compound remained high after incubation periods, indicating lower susceptibility to rapid biotransformation .

Case Studies

Several case studies highlight the therapeutic potential of imidazo[1,2-a]pyridine derivatives:

  • Neurological Disorders : A study explored the effects of similar compounds on GABA-A receptor modulation, demonstrating improved cognitive function in animal models of anxiety .
  • Cancer Therapy : Another investigation into related compounds revealed significant inhibition of tumor growth in xenograft models when treated with imidazo[1,2-a]pyridine derivatives .

Q & A

Basic: What are the optimal reaction conditions for synthesizing N-[2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl]-2H-1,3-benzodioxole-5-carboxamide?

Methodological Answer:
Synthesis typically involves coupling the imidazo[1,2-a]pyridine core with the 1,3-benzodioxole-5-carboxamide moiety. Key steps include:

  • Reagent Selection : Use K₂CO₃ as a base in polar aprotic solvents like dimethylformamide (DMF) to facilitate nucleophilic substitution or coupling reactions .
  • Temperature Control : Stirring at room temperature or mild heating (60–80°C) avoids decomposition of sensitive intermediates .
  • Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane gradients) or recrystallization from ethanol/water mixtures ensures high purity (>95%) .

Basic: Which spectroscopic and analytical techniques are most effective for characterizing this compound?

Methodological Answer:
A multi-technique approach is critical:

  • NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry of the imidazo[1,2-a]pyridine ring and substitution patterns (e.g., fluorophenyl vs. benzodioxole groups) .
  • Mass Spectrometry (HRMS) : Validates molecular weight and detects isotopic patterns (e.g., fluorine and chlorine signatures) .
  • X-ray Crystallography : Resolves ambiguities in stereochemistry and crystal packing, as demonstrated in structurally related imidazo-thiazole derivatives .

Advanced: How can researchers address discrepancies in biological activity data across different assays?

Methodological Answer:
Contradictions often arise from assay-specific variables. Mitigation strategies include:

  • Standardized Assay Conditions : Use consistent cell lines (e.g., HEK293 for kinase inhibition) and control for solvent effects (e.g., DMSO concentration ≤0.1%) .
  • Dose-Response Curves : Generate IC₅₀ values across multiple replicates to distinguish true activity from assay noise .
  • Computational Validation : Compare experimental results with molecular docking predictions (e.g., using AutoDock Vina) to identify false positives/negatives .

Advanced: What strategies resolve conflicting crystallographic data vs. computational docking results for this compound?

Methodological Answer:
Conflicts may stem from dynamic vs. static structural models. To reconcile:

  • Flexible Docking : Employ algorithms like Induced Fit Docking (Schrödinger Suite) to account for protein-ligand conformational changes .
  • Molecular Dynamics (MD) Simulations : Run 100-ns MD trajectories to validate stability of predicted binding poses against crystallographic data .
  • Electron Density Maps : Re-analyze X-ray data (e.g., using Phenix) to check for omitted solvent molecules or disordered regions affecting ligand placement .

Advanced: How to design structure-activity relationship (SAR) studies for derivatives of this compound?

Methodological Answer:
Focus on systematic modifications:

  • Core Modifications : Introduce substituents (e.g., methyl, bromo) at the imidazo[1,2-a]pyridine 2-position to probe steric effects .
  • Pharmacophore Mapping : Replace the 4-fluorophenyl group with bioisosteres (e.g., 4-chlorophenyl) while retaining hydrogen-bonding capacity .
  • In Silico Screening : Use QSAR models (e.g., CoMFA/CoMSIA) to prioritize synthetic targets based on predicted logP and polar surface area .

Basic: What are the critical stability parameters for storing this compound?

Methodological Answer:
Stability is influenced by:

  • Light Sensitivity : Store in amber vials at –20°C to prevent photodegradation of the benzodioxole moiety .
  • Moisture Control : Use desiccants (silica gel) to avoid hydrolysis of the carboxamide group .
  • Purity Monitoring : Regular HPLC analysis (C18 column, acetonitrile/water gradient) detects degradation products .

Advanced: How to troubleshoot low yields in the final coupling step of synthesis?

Methodological Answer:
Low yields often stem from competing side reactions. Solutions include:

  • Catalyst Screening : Test Pd-based catalysts (e.g., Pd(OAc)₂) for Suzuki-Miyaura couplings or CuI for Ullmann-type reactions .
  • Solvent Optimization : Switch from DMF to toluene/ethanol mixtures to reduce polar protic solvent interference .
  • Microwave-Assisted Synthesis : Apply controlled microwave irradiation (100–120°C, 30 min) to accelerate sluggish reactions .

Advanced: What methods validate the compound’s target engagement in cellular assays?

Methodological Answer:
Combine orthogonal approaches:

  • Cellular Thermal Shift Assay (CETSA) : Confirm target binding by measuring protein thermal stability shifts post-treatment .
  • Knockdown/Rescue Experiments : Use siRNA to silence the target protein and assess loss of compound efficacy .
  • Fluorescence Polarization : Track competitive displacement of a fluorescent probe in live cells .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.